2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
Description
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Properties
CAS No. |
899965-74-3 |
|---|---|
Molecular Formula |
C20H18ClN3O6S2 |
Molecular Weight |
495.95 |
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O6S2/c1-29-15-7-6-13(9-16(15)30-2)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-5-3-4-12(21)8-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
QOENRZVORHNTQV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activities associated with this compound based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 465.9 g/mol. The IUPAC name is 2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide. The presence of the chlorobenzenesulfonyl and methoxyphenyl groups contributes to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3O5S2 |
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | 2-[[5-(3-chlorophenyl)... |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory processes and autoimmune disorders . The compound's mechanism may involve covalent modification of target proteins, leading to altered enzymatic activity and downstream effects on cellular processes.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrimidine-based compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. It may act by disrupting critical signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have shown promise in targeting cancer cell lines, leading to reduced viability and increased rates of programmed cell death .
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) has been observed with related compounds, indicating potential use in treating neurodegenerative diseases like Alzheimer's . The sulfonamide moiety is particularly noted for its enzyme inhibitory activity, which may extend to other therapeutic areas.
Case Studies and Research Findings
- Inhibition of Myeloperoxidase : A study focused on the design and synthesis of similar compounds showed that they could effectively inhibit MPO activity in vitro and in vivo models, suggesting therapeutic potential for inflammatory diseases .
- Antibacterial Activity : A series of synthesized compounds were evaluated for their antibacterial properties against various strains. Results indicated a strong correlation between structural features and antibacterial efficacy, particularly among sulfonamide-containing derivatives .
- Anticancer Activity : In a study assessing the cytotoxic effects on cancer cell lines, compounds analogous to this compound demonstrated significant growth inhibition, warranting further investigation into their mechanisms and potential clinical applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide exhibit significant anticancer properties. For example, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of related compounds. The sulfonamide moiety is known for its broad-spectrum antibacterial activity. Compounds that share structural similarities with this molecule have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. Investigations into enzyme kinetics could reveal more about the inhibitory mechanisms at play .
Case Studies
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what are their limitations?
Answer:
The compound’s synthesis involves multi-step reactions, including sulfonylation, thioether formation, and acetamide coupling. A common approach is to functionalize the pyrimidinone core with a 3-chlorophenylsulfonyl group, followed by thiol substitution and final coupling with the 3,4-dimethoxyphenylacetamide moiety. Key challenges include low yields in sulfonylation steps due to steric hindrance and competing side reactions. For example, highlights a structurally related compound synthesized in 11 steps with a 2–5% overall yield, emphasizing the inefficiency of trial-and-error methods .
Methodological Recommendation:
Use orthogonal protecting groups to minimize side reactions and employ high-throughput screening to identify optimal reaction conditions. Monitor intermediates via LC-MS or NMR at each step to ensure purity.
Advanced: How can computational modeling optimize reaction pathways for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates, enabling rational design of reaction sequences. For instance, describes using reaction path search methods to narrow down experimental conditions, reducing development time by 30–50% . Apply this to identify favorable sulfonylation sites on the pyrimidinone ring or predict regioselectivity in thiol substitution.
Data Integration:
Combine computational results with experimental validation (e.g., kinetic studies) to refine energy barriers and validate mechanistic hypotheses. Tools like Gaussian or ORCA are standard for such analyses.
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- X-ray crystallography (for solid-state conformation, as in ’s pyrimidine derivatives) .
- NMR spectroscopy (¹H/¹³C, HSQC, HMBC) to confirm sulfonyl and acetamide linkages.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
Methodological Pitfalls:
Ensure deuterated solvents do not interfere with sulfonyl proton signals. For crystallography, grow crystals in aprotic solvents to avoid hydrate formation.
Advanced: How to resolve contradictions in structural data (e.g., XRD vs. NMR)?
Answer:
Conflicts may arise from dynamic processes (e.g., tautomerism) or solvent-dependent conformers. For example, ’s crystal structures show rigid pyrimidinone cores, while NMR in solution may indicate flexibility .
Resolution Strategy:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare DFT-simulated NMR spectra with experimental data to identify dominant conformers.
- Use complementary techniques like IR spectroscopy to validate functional groups.
Basic: What are standard protocols for assessing the compound’s solubility and stability?
Answer:
- Solubility: Shake-flask method in buffers (pH 1–7.4) with HPLC quantification.
- Stability: Accelerated degradation studies under heat/light/humidity, monitored via LC-MS.
Reference:
’s training in chemical biology methods emphasizes systematic solubility profiling for bioactive compounds .
Advanced: How to design experiments (DoE) for optimizing reaction conditions?
Answer:
Apply a factorial design to test variables (temperature, catalyst loading, solvent polarity). highlights DoE’s role in reducing experiments by 50% while capturing interactions between parameters . For example:
- Factors: Catalyst (0.5–2 mol%), temperature (60–100°C), solvent (DMF vs. THF).
- Response Variables: Yield, purity.
Data Analysis:
Use software (e.g., JMP, Minitab) to model response surfaces and identify optimal conditions. Validate with confirmatory runs.
Basic: What safety protocols are essential when handling sulfonyl and chlorophenyl groups?
Answer:
- Use fume hoods for sulfonylation reactions (toxic gas risk).
- Personal protective equipment (PPE): Nitrile gloves, lab coats, eye protection.
- Waste disposal: Neutralize acidic byproducts before disposal.
Regulatory Basis:
mandates 100% safety exam compliance for lab work, emphasizing hazard mitigation .
Advanced: How to analyze electronic effects of substituents (e.g., 3-chlorophenyl, dimethoxyphenyl) on reactivity?
Answer:
- Hammett Analysis: Quantify substituent effects on reaction rates (σ values for electron-withdrawing/donating groups).
- DFT Calculations: Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
Case Study:
’s computational workflows can model how the 3-chlorophenyl group’s electron-withdrawing nature impacts sulfonyl group reactivity .
Basic: What are the compound’s potential biological targets based on structural analogs?
Answer:
The dimethoxyphenyl moiety suggests kinase or GPCR interactions, while the sulfonyl group may target proteases. ’s analogs show activity against tyrosine kinases .
Screening Strategy:
Use fluorescence polarization assays or surface plasmon resonance (SPR) for target engagement studies.
Advanced: How to address low yields in multi-step synthesis?
Answer:
- Flow Chemistry: Improve heat/mass transfer in exothermic steps (e.g., sulfonylation).
- Catalyst Optimization: Screen Pd/Cu catalysts for coupling steps ( ’s feedback loop between computation and experiment) .
- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust conditions dynamically.
Data-Driven Example:
’s DoE approach reduced optimization time for a similar compound by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
